(1-Phenylpentyl) hydrogen succinate
Description
Hydrogen succinates are salts or esters formed by the partial neutralization of succinic acid (HOOC-CH2-CH2-COOH). In pharmaceutical chemistry, succinate anions are commonly employed as counterions to enhance solubility, stability, or bioavailability of active pharmaceutical ingredients (APIs). Structurally, hydrogen succinates often exhibit extensive hydrogen-bonding networks, which influence their crystalline packing and physicochemical properties . Two notable phenyl-containing hydrogen succinates with well-characterized structures are ribociclib hydrogen succinate (a breast cancer therapeutic) and 2-phenylbiguanidinium hydrogen succinate (studied for nonlinear optical applications).
Properties
CAS No. |
135-36-4 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-oxo-4-(1-phenylpentoxy)butanoic acid |
InChI |
InChI=1S/C15H20O4/c1-2-3-9-13(12-7-5-4-6-8-12)19-15(18)11-10-14(16)17/h4-8,13H,2-3,9-11H2,1H3,(H,16,17) |
InChI Key |
NIACDRXJTWKKRD-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
Other CAS No. |
135-36-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Detailed Introduction to Ribociclib Hydrogen Succinate
Ribociclib hydrogen succinate (C23H31N8O·HC4H4O4) is a crystalline salt used in the treatment of hormone receptor-positive advanced breast cancer. It crystallizes in the triclinic space group P-1 with unit cell parameters a = 6.52215(4) Å, b = 12.67120(16) Å, c = 18.16978(33) Å, α = 74.0855(8)°, β = 82.0814(4)°, γ = 88.6943(1)°, and Z = 2 . The structure features alternating layers of ribociclib cations and hydrogen succinate anions parallel to the ab-plane. Key interactions include:
- N–H⋯O bonds between the protonated N7 of ribociclib and succinate oxygens.
- O–H⋯O bonds linking succinate anions into chains along the a-axis.
- N–H⋯N bonds forming cation dimers with a graph set R₂²(8).
These interactions create a robust 3D hydrogen-bonding network, contributing to the compound’s stability and crystallinity . Hirshfeld surface analysis reveals a packing efficiency of 98.55%, typical for tightly packed pharmaceutical salts .
Comparison with Similar Hydrogen Succinate Compounds
Structural and Crystallographic Comparison
Key Observations :
- Dimensionality of Networks: Ribociclib forms a 3D network via multiple hydrogen bonds, critical for its pharmaceutical stability.
- Hydrogen Bond Strength : Ribociclib’s N–H⋯O bonds (2.5–2.7 Å) are stronger than those in 2-phenylbiguanidinium (2.45–2.8 Å), correlating with higher thermal stability .
- Morphology : Ribociclib exhibits an elongated or plate-like morphology due to Bravais-Friedel-Donnay-Harker (BFDH) predictions, while 2-phenylbiguanidinium’s structure supports anisotropic growth along the b-axis .
Functional and Application-Based Comparison
Mechanistic Insights :
- Ribociclib : The succinate anion improves solubility in aqueous media, facilitating oral bioavailability. Its rigid 3D network prevents polymorphic transitions under storage conditions .
- 2-Phenylbiguanidinium : The biguanidinium cation’s planar, conjugated system enables charge transfer interactions, making it a candidate for second-harmonic generation (SHG) in NLO devices .
Research Findings and Implications
- Ribociclib : Synchrotron X-ray powder diffraction and DFT optimization confirm the stability of its triclinic polymorph, critical for patent protection and formulation .
- 2-Phenylbiguanidinium: SQUEEZE analysis revealed unresolved methanol solvent molecules in voids, highlighting challenges in crystallizing nonpolar guests .
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